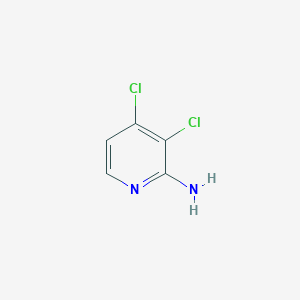

3,4-Dichloropyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIWKYZJBIUWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455330 | |

| Record name | 2-Amino-3,4-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188577-69-7 | |

| Record name | 2-Amino-3,4-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 3,4-Dichloropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4-Dichloropyridin-2-amine (CAS No: 188577-69-7), a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document collates available data on its molecular structure, physical characteristics, and safety protocols. Due to the limited publicly available experimental data, this guide also presents predicted properties to facilitate further research and application.

Chemical and Physical Properties

This compound, with the molecular formula C₅H₄Cl₂N₂, is a dichlorinated aminopyridine derivative. The strategic placement of the chloro and amino groups on the pyridine ring influences its electronic properties and reactivity, making it a potential building block in organic synthesis.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 188577-69-7 | [1][2] |

| Molecular Formula | C₅H₄Cl₂N₂ | [1][2] |

| Molecular Weight | 163.00 g/mol | [1] |

| Melting Point | 93-95 °C | [1] |

| Boiling Point | 245 °C | [1] |

| Density | 1.497 g/cm³ | N/A |

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not widely available in published literature. However, a logical synthetic approach can be conceptualized based on known pyridine chemistry.

Conceptual Synthetic Workflow

A potential synthetic route could involve the selective chlorination of a suitable aminopyridine precursor. The regioselectivity of the chlorination would be a critical step to control. The following diagram illustrates a conceptual workflow for its synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Note: This is a generalized pathway. The actual choice of reagents and reaction conditions would require experimental optimization to achieve the desired regioselectivity and yield.

Spectroscopic Data

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.

Hazard Statements:

-

Toxic if swallowed or in contact with skin.

-

Causes severe skin burns and eye damage.

-

Harmful to aquatic life with long-lasting effects.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Avoid release to the environment.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed, immediately call a POISON CENTER or doctor/physician.

The following diagram outlines the general workflow for safe handling of this chemical.

Caption: General workflow for the safe handling and disposal of this compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Its structural similarity to other aminopyridines, which are known to interact with various biological targets, suggests that this compound could be a candidate for screening in drug discovery programs.

Conclusion

This compound is a chemical compound with potential applications in the development of new pharmaceuticals and agrochemicals. This guide has summarized the currently available information on its chemical and physical properties, as well as safety and handling protocols. The significant gaps in experimental data, particularly for its synthesis and spectroscopic characterization, highlight the need for further research to fully elucidate the properties and potential of this molecule. Researchers are encouraged to use this guide as a starting point and to conduct thorough experimental verification.

References

3,4-Dichloropyridin-2-amine CAS number and structure

CAS Number: 188577-69-7 Synonyms: 2-Amino-3,4-dichloropyridine, 3,4-Dichloro-2-pyridinamine

This technical guide provides a comprehensive overview of 3,4-Dichloropyridin-2-amine, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Core Compound Information

This compound is a halogenated pyridine derivative. Its structure, featuring an amino group at the 2-position and two chlorine atoms at the 3- and 4-positions, makes it a versatile building block in organic synthesis. The amino group can act as a nucleophile, while the chlorine atoms can serve as leaving groups in various substitution reactions, enabling the construction of more complex molecules.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 188577-69-7 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.00 g/mol | [2] |

| Melting Point | 93-95 °C | [2] |

| Boiling Point | 245 °C | [2] |

| Density | 1.497 g/cm³ | [2] |

| Flash Point | 102 °C | [2] |

Applications in Synthesis

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] Its reactive sites allow for a variety of chemical transformations to build novel active ingredients.

The general workflow for its application in research and development is depicted below.

Caption: General synthetic workflow using this compound.

Experimental Protocols

Example Protocol for an Isomer (2-Amino-3,5-dichloropyridine): A common method for synthesizing the isomer 2-amino-3,5-dichloropyridine involves the reaction of 2-amino-5-chloropyridine with a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent mixture. This information is provided for illustrative purposes of the general chemistry involved and should not be used as a direct protocol for this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available scientific literature detailing the specific biological activity of this compound or its direct involvement in any signaling pathways. Research on aminopyridine derivatives suggests a wide range of potential biological activities, but specific data for this isomer is lacking. Its primary role reported to date is as a synthetic building block.

References

Spectroscopic Analysis of Dichlorinated Pyridinamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the spectroscopic characterization of dichlorinated pyridinamines, with a focus on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Due to the limited availability of public domain spectroscopic data for 3,4-dichloropyridin-2-amine, this document presents a detailed analysis of the closely related isomer, 2-amino-3,5-dichloropyridine, as a representative example. The guide includes comprehensive tables of spectroscopic data, detailed experimental protocols for acquiring such data, and a visual workflow of the analytical process to aid researchers in their understanding and application of these techniques for the structural elucidation of similar compounds.

Introduction

Dichlorinated aminopyridines are a class of heterocyclic compounds that serve as important building blocks in the synthesis of pharmaceuticals and agrochemicals. Their biological activity is often closely linked to their specific substitution patterns. Accurate structural characterization is therefore critical. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for unambiguously determining the chemical structure and purity of these molecules.

Spectroscopic Data for 2-Amino-3,5-dichloropyridine (CAS: 4214-74-8)

The following sections summarize the key spectroscopic data for 2-amino-3,5-dichloropyridine. This information is provided as a reference to illustrate the expected spectroscopic behavior of a dichlorinated aminopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for 2-Amino-3,5-dichloropyridine [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.94 | d | 2.2 | H-6 |

| 7.50 | d | 2.2 | H-4 |

| 4.90 | br s | - | -NH₂ (broad signal) |

Solvent: CDCl₃ Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Data for 2-Amino-3,5-dichloropyridine

Note: Specific experimental ¹³C NMR data for 2-amino-3,5-dichloropyridine was not found in the search results. The table below presents expected chemical shift ranges for a dichlorinated aminopyridine based on general principles and data for related structures.

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 | C-2 (C-NH₂) |

| ~145-150 | C-6 |

| ~135-140 | C-4 |

| ~115-120 | C-5 (C-Cl) |

| ~110-115 | C-3 (C-Cl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Absorption Data for 2-Amino-3,5-dichloropyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong | N-H stretching (amine) |

| 1620-1580 | Medium | N-H bending (amine) |

| 1550-1450 | Strong | C=C and C=N stretching (ring) |

| 850-750 | Strong | C-Cl stretching |

| 800-700 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.

Table 4: Mass Spectrometry Data for 2-Amino-3,5-dichloropyridine

| m/z | Relative Intensity | Assignment |

| 162 | High | [M]⁺ (Molecular ion, ³⁵Cl₂) |

| 164 | Medium | [M+2]⁺ (Isotope peak, ³⁵Cl³⁷Cl) |

| 166 | Low | [M+4]⁺ (Isotope peak, ³⁷Cl₂) |

| 127 | Medium | [M-Cl]⁺ |

| 99 | Medium | [M-Cl-HCN]⁺ or loss of other fragments |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for solid organic compounds.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2] Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.[2]

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).[2]

-

Set the spectral width to cover the expected range of carbon signals (typically 0-160 ppm for this class of compound).

-

A larger number of scans and a relaxation delay (e.g., 2 seconds) are typically required due to the low natural abundance of ¹³C.[2]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[2]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[3]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.[4]

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized by heating in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[6]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of 3,4-Dichloropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichloropyridin-2-amine is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery due to its potential as a scaffold for the synthesis of biologically active compounds. This technical guide provides a comprehensive overview of the available information on its synthesis and discovery. While the compound is commercially available, detailed synthetic protocols and its specific discovery in the scientific literature are not extensively documented. This guide, therefore, presents a plausible synthetic route based on established chemical principles and syntheses of analogous compounds, alongside relevant physicochemical data. The content is structured to provide researchers with a foundational understanding for the potential laboratory-scale preparation and further investigation of this compound.

Introduction and Discovery

This compound, with the CAS number 188577-69-7, belongs to the class of dichlorinated aminopyridines. These structures are significant in pharmaceutical research as they serve as versatile building blocks for more complex molecules. The introduction of chlorine atoms to the pyridine ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent aminopyridine, making these derivatives valuable for lead optimization in drug discovery programs.

The specific discovery and first synthesis of this compound are not well-documented in readily accessible scientific literature. Its commercial availability suggests that a synthetic route has been established, likely within a corporate or specialized chemical synthesis setting. The compound's utility is inferred from the broader applications of substituted aminopyridines in the development of therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.01 g/mol |

| CAS Number | 188577-69-7 |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 93-97 °C |

| Boiling Point | 245.3±35.0 °C (Predicted) |

| Density | 1.497±0.06 g/cm³ (Predicted) |

| pKa | 2.43±0.10 (Predicted) |

| LogP | 1.8 (Predicted) |

Proposed Synthesis Pathway

Due to the lack of a specific, published synthesis protocol for this compound, a plausible synthetic route is proposed based on the known reactivity of aminopyridines and the synthesis of its isomers. A potential pathway involves the direct chlorination of a suitable monosubstituted aminopyridine precursor, such as 2-amino-3-chloropyridine or 2-amino-4-chloropyridine. The following section details a hypothetical protocol for the synthesis via chlorination of 2-amino-3-chloropyridine.

In-depth Technical Guide: Theoretical Studies on Dichloropyridin-2-amine Isomers

Audience: Researchers, scientists, and drug development professionals.

However, to provide a comprehensive guide within the scope of the topic, this document presents a detailed theoretical analysis of a closely related and well-studied isomer, 4-Amino-3,5-dichloropyridine (ADCP) . The methodologies, data presentation, and visualizations provided for ADCP serve as a robust template and an illustrative example of the theoretical studies that could be applied to 3,4-Dichloropyridin-2-amine, should such research be undertaken.

Introduction to this compound

This compound is a halogenated aminopyridine derivative. While specific theoretical studies are not publicly available, its basic molecular information is provided below.

| Identifier | Value |

| IUPAC Name | 3,4-Dichloro-2-pyridinamine |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.01 g/mol [1] |

| CAS Number | 188577-69-7[1] |

Illustrative Theoretical Study: 4-Amino-3,5-dichloropyridine (ADCP)

To demonstrate the application of theoretical and computational chemistry in the study of dichloropyridin-2-amine isomers, we present findings from research on 4-Amino-3,5-dichloropyridine. This isomer is of interest in medicinal chemistry due to its potential antimicrobial and anti-cancer activities.[2][3] Theoretical studies, in conjunction with experimental techniques like single-crystal X-ray diffraction, provide deep insights into its molecular structure, stability, and intermolecular interactions.[2][3][4]

Molecular Structure and Crystallography

The crystal structure of ADCP has been determined using single-crystal X-ray diffraction.[3] The molecule crystallizes with one molecule in the asymmetric unit.[3][4] The pyridine ring nitrogen atom is sp² hybridized, with a C1—N1—C5 bond angle of 116.4 (5)°.[3] This deviation from the ideal 120° is attributed to the steric strain from the lone pair of electrons on the nitrogen atom.[3]

Table 1: Crystal Data and Structure Refinement for 4-Amino-3,5-dichloropyridine

| Parameter | Value |

| Empirical formula | C₅H₄Cl₂N₂ |

| Formula weight | 163.00 |

| Temperature (K) | 293 |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 3.8638 (19) |

| b (Å) | 14.593 (7) |

| c (Å) | 12.181 (6) |

| β (°) | 92.45 (2) |

| Volume (ų) | 686.4 (6) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.576 |

| F(000) | 328 |

This data is presented as an example based on studies of ADCP and does not represent this compound.

Computational Analysis of Intermolecular Interactions

Energy framework analysis using Density Functional Theory (DFT) at the CE-B3LYP/6–31G(d,p) level reveals the nature and strength of intermolecular interactions that contribute to the crystal packing of ADCP.[2][3][4] The primary forces stabilizing the crystal structure are strong N—H···N hydrogen bonds, which form supramolecular chains.[3][4] These chains are further interconnected by offset π–π stacking and halogen–π interactions.[3][4] Hirshfeld surface analysis quantifies the contributions of various intermolecular contacts, with Cl···H/H···Cl (40.1%), H···H (15.7%), and N···H/H···N (13.1%) being the most significant.[3][4]

Table 2: Calculated Intermolecular Interaction Energies (kJ/mol) for ADCP

| Interaction Type | E_ele | E_pol | E_dis | E_rep | E_tot |

| N-H···N Hydrogen Bonding | -33.8 | -8.3 | -11.4 | 37.6 | -28.6 |

| π–π Stacking | -0.7 | -0.8 | -33.5 | 19.6 | -18.3 |

| Halogen-π Interaction | -2.2 | -0.1 | -8.1 | 5.8 | -5.9 |

This data is illustrative for ADCP, calculated using the CE-B3LYP/6–31G(d,p) basis set, and does not apply to this compound.[4]

Experimental and Computational Protocols (Illustrative Examples)

The following protocols are based on the studies of ADCP and other similar molecules and serve as a methodological guide.

Synthesis and Crystallization of 4-Amino-3,5-dichloropyridine

-

Dissolution: 4-Amino-3,5-dichloropyridine (0.04075 mg) is dissolved in 20 ml of water.

-

Heating: The solution is warmed over a water bath for 20 minutes at 353 K.

-

Crystallization: The solution is allowed to cool slowly at room temperature.

-

Isolation: After several days, colorless crystals are separated from the mother liquor.[3]

Computational Methodology

-

Geometry Optimization: The molecular geometry is optimized using DFT with the B3LYP functional and a basis set such as 6-311++G(d,p).

-

Vibrational Frequency Analysis: To confirm the optimized structure as a true minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is a key indicator of chemical reactivity.

-

Intermolecular Interactions: For solid-state analysis, energy framework calculations are performed using a method like CE-B3LYP/6–31G(d,p) to compute electrostatic, polarization, dispersion, and repulsion energies between molecular pairs in the crystal lattice.

-

Hirshfeld Surface Analysis: To visualize and quantify intermolecular contacts, Hirshfeld surfaces and 2D fingerprint plots are generated.

Visualizations

The following diagrams illustrate the concepts and workflows discussed.

Caption: A generalized workflow for the theoretical study of a molecule.

Caption: Key intermolecular interactions in the crystal structure of ADCP.

References

The Strategic Utility of 3,4-Dichloropyridin-2-amine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloropyridin-2-amine, a halogenated pyridine derivative, has emerged as a crucial building block in contemporary organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and an amino group on the pyridine ring, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the potential applications of this compound, with a particular focus on its role in the synthesis of biologically active compounds. The strategic positioning of its functional groups allows for selective and sequential transformations, making it an invaluable intermediate in the fields of medicinal chemistry and agrochemical development. This document will detail its application in the synthesis of kinase inhibitors, provide exemplary experimental protocols, and visualize relevant synthetic and biological pathways.

Core Applications in Medicinal Chemistry: Synthesis of TGF-β Receptor Inhibitors

A significant application of this compound is in the synthesis of potent and selective inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway plays a critical role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.

One prominent example of a TGF-β receptor inhibitor synthesized from this compound is RepSox . RepSox is a widely used small molecule inhibitor in biological research to study the effects of TGF-β signaling blockade. The synthesis of RepSox and its analogs highlights the utility of this compound as a key precursor. The synthetic strategy typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce a substituted pyrazole moiety at one of the chlorinated positions of the pyridine ring.

The TGF-β Signaling Pathway

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI/ALK5). This phosphorylation activates the kinase activity of TβRI, which in turn phosphorylates downstream effector proteins, primarily Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production. Inhibitors derived from this compound, such as RepSox, act by blocking the kinase activity of TβRI, thereby preventing the phosphorylation of Smad proteins and inhibiting the downstream signaling cascade.

TGF-β Signaling Pathway and Inhibition by RepSox.

Key Synthetic Transformations

The reactivity of this compound is primarily dictated by the two chlorine substituents, which can be selectively functionalized through various cross-coupling reactions. The amino group can also participate in further transformations, such as amidation or N-arylation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is instrumental in creating biaryl structures, which are common motifs in pharmacologically active molecules. The differential reactivity of the chlorine atoms can potentially allow for regioselective coupling.

The following protocol is a representative example of a Suzuki-Miyaura coupling reaction with this compound.

Reaction:

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 163.01 | 1.0 | 163 mg |

| Phenylboronic Acid | 121.93 | 1.2 | 146 mg |

| Pd(PPh₃)₄ (Palladium Catalyst) | 1155.56 | 0.05 | 58 mg |

| K₂CO₃ (Base) | 138.21 | 3.0 | 415 mg |

| 1,4-Dioxane (Solvent) | - | - | 10 mL |

| Water (Co-solvent) | - | - | 2 mL |

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (163 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

-

Add the degassed solvents, 1,4-dioxane (10 mL) and water (2 mL), via syringe.

-

The reaction mixture is heated to 90 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

-

The mixture is filtered through a pad of celite to remove the catalyst and inorganic salts.

-

The filtrate is washed with water (2 x 15 mL) and brine (15 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-amino-3-chloro-4-phenylpyridine.

Expected Yield: 70-85%

Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination

Another key transformation for this compound is the Buchwald-Hartwig amination, which allows for the formation of C-N bonds. This reaction is particularly useful for introducing various amino functionalities at the chlorinated positions of the pyridine ring, further diversifying the molecular scaffold for drug discovery and other applications.

The general workflow for a Buchwald-Hartwig amination would be similar to the Suzuki-Miyaura coupling, involving the combination of the dichloropyridine substrate, an amine, a palladium catalyst with a suitable phosphine ligand, and a base in an appropriate solvent.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its primary application lies in the construction of complex heterocyclic compounds for medicinal chemistry, most notably as a key precursor for TGF-β receptor inhibitors like RepSox. The ability to undergo selective cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, at its chloro-substituted positions allows for the systematic and efficient synthesis of a diverse range of derivatives. This technical guide has provided an overview of its applications, detailed a representative experimental protocol, and visualized the relevant biological and synthetic pathways, underscoring the strategic importance of this compound for researchers and professionals in drug development and chemical synthesis.

The Strategic Utility of 3,4-Dichloropyridin-2-amine in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among the vast array of substituted pyridines, 3,4-Dichloropyridin-2-amine has emerged as a particularly valuable building block for the synthesis of complex, biologically active molecules. Its unique substitution pattern offers medicinal chemists a versatile platform for structural elaboration, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors for oncology.

Synthesis and Reactivity

This compound can be synthesized through various routes, often involving multi-step sequences starting from more readily available pyridine precursors. The reactivity of the scaffold is dictated by the electronic nature of the pyridine ring and the differential reactivity of the two chlorine atoms and the amino group. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNA r) than the chlorine at the 3-position due to the electron-withdrawing nature of the adjacent nitrogen atom. The 2-amino group provides a handle for further derivatization, such as acylation, alkylation, or participation in cyclization reactions to form fused heterocyclic systems.

Application in Kinase Inhibitor Drug Discovery

A significant application of this compound lies in the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyridine moiety is a well-established "hinge-binding" motif, capable of forming key hydrogen bond interactions with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The dichlorinated core allows for the strategic introduction of various substituents that can occupy adjacent hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.

Case Study: Pyridinyl-imidazole based p38 MAP Kinase Inhibitors

One notable example of the application of a related scaffold, 2-amino-3-chloropyridine, which highlights the synthetic strategies applicable to this compound, is in the development of p38 MAP kinase inhibitors. These inhibitors are of interest for their potential in treating inflammatory diseases and cancer. The general synthetic approach involves a Suzuki coupling to introduce an aryl or heteroaryl group at the 4-position, followed by a Buchwald-Hartwig amination or another cross-coupling reaction at the 3-position.

Table 1: Biological Activity of Representative Pyridinyl-imidazole p38 MAP Kinase Inhibitors

| Compound ID | R1 Group | R2 Group | p38α IC50 (nM) |

| 1 | 4-fluorophenyl | 2-methoxy-phenyl | 5 |

| 2 | phenyl | cyclopropyl | 12 |

| 3 | 2-pyridyl | morpholinoethyl | 8 |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for key transformations involving dichloropyridine scaffolds, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the dichloropyridine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the corresponding boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically Na₂CO₃ or K₂CO₃ (2.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for several hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of the dichloropyridine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base such as Cs₂CO₃ or NaO t Bu (1.5 eq) is suspended in an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane). The reaction vessel is sealed and heated under an inert atmosphere to a temperature between 80 and 110 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired aminated product.

Signaling Pathways and Experimental Workflows

The development of kinase inhibitors requires a thorough understanding of the targeted signaling pathways and a systematic workflow for compound evaluation.

Caption: Simplified p38 MAP Kinase signaling pathway and point of inhibition.

The workflow for identifying and optimizing new kinase inhibitors derived from this compound typically follows a structured process.

Technical Guide: Physicochemical Properties of 3,4-Dichloropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,4-Dichloropyridin-2-amine. The information herein is intended to support research, development, and quality control activities involving this compound. While some physical data is available from commercial suppliers, quantitative solubility data in common laboratory solvents is not extensively reported in publicly accessible literature. Therefore, this guide also furnishes detailed, standardized experimental protocols for determining these essential parameters in a laboratory setting.

Core Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized below. This data has been compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 188577-69-7 | CP Lab Safety, Echemi |

| Molecular Formula | C₅H₄Cl₂N₂ | CP Lab Safety, Echemi |

| Molecular Weight | 163.01 g/mol | CP Lab Safety, Echemi |

| Melting Point | 93-95 °C | Echemi |

| Boiling Point | 245 °C | Echemi |

| Flash Point | 102 °C | Echemi |

Solubility Characteristics

Experimental Protocols

Detailed methodologies for determining key physical properties of chemical compounds are outlined below. These protocols are based on established, internationally recognized guidelines and standard laboratory practices.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (manual or automated)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is thoroughly dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.[1]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be between 2-4 mm.[1][2]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C per minute) can be used to determine a rough estimate.

-

Accurate Determination: For an accurate measurement, begin heating at a rate that will bring the temperature to within 15-20 °C of the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[1]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). The recorded melting point should be reported as a range.

-

Replicate Measurements: For accuracy, perform the determination in triplicate and report the average of the melting point ranges.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a solid in a liquid solvent.

Apparatus:

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

-

Dilution and Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV with a calibration curve).

-

Calculation of Solubility: Calculate the solubility of the compound in the chosen solvent based on the quantified concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Replicate Measurements: Perform the experiment in triplicate for each solvent and report the average solubility.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical and solubility properties of a chemical compound like this compound.

References

In-depth Technical Guide: Electronic Properties of the Aminodichloropyridine Ring System

Notice to the Reader: Initial research indicates a significant lack of publicly available scientific literature and data specifically concerning the electronic properties of the 3,4-Dichloropyridin-2-amine ring system. This scarcity of specific data prevents the creation of a detailed technical guide on this particular molecule as requested.

However, substantial research, including computational and experimental data, is available for the closely related isomer, 4-amino-3,5-dichloropyridine . This document will proceed by presenting a comprehensive technical guide on the electronic properties of this well-characterized analog to provide relevant insights into the aminodichloropyridine scaffold for researchers, scientists, and drug development professionals.

Introduction to 4-amino-3,5-dichloropyridine

4-amino-3,5-dichloropyridine (ADCP) is a halogenated aminopyridine derivative of significant interest in medicinal and synthetic chemistry. Its derivatives have shown potential in the development of drugs for inflammatory diseases, bacterial infections, and hyperthyroidism.[1] The electronic properties of the ADCP ring system, governed by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing chloro groups (-Cl) on the pyridine ring, are crucial for its molecular interactions, reactivity, and potential biological activity. Understanding these properties is fundamental for designing novel compounds and predicting their behavior in chemical and biological systems.

Electronic and Structural Properties

The electronic landscape of ADCP has been elucidated through single-crystal X-ray diffraction and computational methods, primarily Density Functional Theory (DFT). These studies provide quantitative data on the molecule's structure, intermolecular interactions, and energy frameworks.

Molecular Geometry and Hybridization

The crystal structure of ADCP reveals a planar pyridine ring. The C1—N1—C5 bond angle within the pyridine ring is 116.4 (5)°, a deviation from the ideal 120° for sp² hybridization.[1][2] This deviation is attributed to the steric strain and electronic influence of the lone pair on the nitrogen atom, which also contributes to the molecule's weak basicity.[1][2]

Intermolecular Interactions and Energy Framework

The crystal packing of ADCP is stabilized by a network of non-covalent interactions. Hirshfeld surface analysis quantifies the contributions of these interactions to the overall molecular packing:

-

Cl⋯H/H⋯Cl contacts (40.1%): The most significant interaction, highlighting the role of the chlorine substituents.

-

H⋯H contacts (15.7%): A substantial contributor to crystal cohesion.

-

N⋯H/H⋯N contacts (13.1%): Arising from strong N—H⋯N hydrogen bonding, which forms supramolecular chains.[1][2]

Energy framework analysis, calculated using DFT, reveals that Coulombic (electrostatic) interactions are a primary driving force in the crystal packing, making a considerable contribution to the total stabilization energy.[1][2]

Quantitative Electronic Data

Computational studies provide key metrics that define the electronic character of ADCP. The interaction energies between a central ADCP promolecule and its surrounding molecules have been calculated, quantifying the contributions of electrostatic, polarization, dispersion, and repulsion forces.

| Interaction Pair (Symmetry) | R (Å) | E_ele (kJ/mol) | E_pol (kJ/mol) | E_dis (kJ/mol) | E_rep (kJ/mol) | E_tot (kJ/mol) |

| Green (-x+..., y+..., z+...) | 6.87 | -33.8 | -8.3 | -11.4 | 37.6 | -28.6 |

| Dark Blue (x, y, z) | 3.86 | -0.7 | -0.8 | -33.5 | 19.6 | -18.3 |

| Pink (-x, -y, z+...) | 6.57 | -8.7 | -1.5 | -10.7 | 12.9 | -11.6 |

| Fluorogreen (x+..., -y+..., z) | 7.34 | -2.2 | -0.1 | -8.1 | 5.8 | -5.9 |

| Blue (-x+..., y+..., z+...) | 6.87 | -0.4 | -0.4 | -5.7 | 2.1 | -4.3 |

| Red (x+..., -y+..., z) | 8.30 | -2.4 | -0.1 | -4.4 | 3.9 | -4.0 |

| Yellow (-x, -y, z+...) | 8.88 | -1.2 | -0.1 | -2.9 | 2.2 | -2.5 |

| Table 1: Calculated interaction energies for molecular pairs in the ADCP crystal lattice. R is the distance between molecular centroids. E_ele, E_pol, E_dis, E_rep, and E_tot represent electrostatic, polarization, dispersion, repulsion, and total energies, respectively. Data sourced from computational analysis using the CE-B3LYP/6-31G(d,p) basis set.[3] |

Methodologies and Protocols

The characterization of ADCP's electronic properties relies on a combination of experimental and computational techniques.

Single-Crystal X-ray Diffraction

This experimental technique is fundamental for determining the precise three-dimensional arrangement of atoms in the crystalline state, providing data on bond lengths, bond angles, and intermolecular distances.

Experimental Protocol:

-

Crystal Growth: Colorless crystals of ADCP are prepared by dissolving the compound (e.g., 0.04075 mg) in a suitable solvent like water (e.g., 20 ml). The solution is warmed (e.g., to 353 K for 20 minutes) to ensure complete dissolution and then allowed to cool slowly at room temperature.[1] Over several days, crystals suitable for diffraction are formed.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature.

-

Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. The structure is then refined against F² using appropriate software, yielding the final atomic coordinates, bond parameters, and crystallographic information.[1]

Computational Chemistry (DFT)

Density Functional Theory is a powerful computational method used to model and predict the electronic structure and properties of molecules.

Computational Protocol (Energy Framework Analysis):

-

Model System: The analysis is based on the experimentally determined crystal structure. A molecular cluster is defined, consisting of a central promolecule and its nearest neighbors (typically within a 3.8 Å radius).

-

Wavefunction Calculation: Monomer wavefunctions are calculated using DFT at a specified level of theory and basis set (e.g., B3LYP/6-31G(d,p)).

-

Energy Calculation: Pairwise interaction energies between the central molecule and each neighbor are computed. The total interaction energy is the sum of four components: electrostatic, polarization, dispersion, and repulsion.

-

Scaling: To improve accuracy, the energy components are scaled using predefined factors (e.g., k_ele = 1.057, k_pol = 0.740, k_dis = 0.871, k_rep = 0.618) to reproduce counterpoise-corrected energies.[2][3]

-

Visualization: The results are visualized as an energy framework, where the magnitude and direction of interaction energies are represented by cylinders connecting the centroids of interacting molecules.

Visualizations of Methodologies

The following diagrams illustrate the workflows for the characterization of ADCP.

Caption: Workflow for DFT-based energy framework analysis of ADCP.

Caption: Intermolecular forces driving the crystal structure of ADCP.

Conclusion

The electronic properties of the 4-amino-3,5-dichloropyridine ring system are defined by its molecular geometry and a robust network of intermolecular forces, with electrostatic and halogen-hydrogen interactions playing a dominant role. The computational and experimental data presented provide a quantitative foundation for understanding its chemical behavior. This knowledge is invaluable for medicinal chemists and materials scientists in the rational design of new molecules based on the aminodichloropyridine scaffold, allowing for the tuning of properties such as solubility, binding affinity, and reactivity. While data on the specific 3,4-dichloro-2-amino isomer remains elusive, the detailed analysis of ADCP serves as a critical and informative proxy.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,4-Dichloropyridin-2-amine from 2-amino-4-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,4-dichloropyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the regioselective chlorination of commercially available 2-amino-4-chloropyridine. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in the field.

Introduction

Substituted aminopyridines are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds. Specifically, this compound serves as a key precursor for the development of various therapeutic agents. The ability to efficiently and selectively introduce a chlorine atom at the 3-position of the 2-amino-4-chloropyridine ring is a critical step in the synthesis of these complex molecules. This protocol details a method for this transformation using a suitable chlorinating agent, providing a reliable route to the desired product.

Experimental Protocol

This protocol is adapted from established methods for the chlorination of similar aminopyridine systems.

Materials:

-

2-amino-4-chloropyridine

-

N-Chlorosuccinimide (NCS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Methanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-chloropyridine (1.0 eq) in a mixture of anhydrous DMF and anhydrous methanol (e.g., a 2.5:1 v/v ratio).

-

Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 45-65 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC, showing consumption of the starting material), cool the mixture to room temperature.

-

Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add ethyl acetate and a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Characterization: Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 2-amino-4-chloropyridine | 1.0 eq |

| N-Chlorosuccinimide (NCS) | 1.0 - 1.2 eq |

| Solvent System | Anhydrous DMF : Anhydrous Methanol (2.5:1 v/v) |

| Reaction Temperature | 45 - 65 °C |

| Reaction Time | 2 - 6 hours (monitored by TLC) |

| Purification Method | Silica Gel Column Chromatography |

| Expected Yield | Moderate to Good |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 3,4-Dichloropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. These application notes provide detailed protocols and guidelines for the Suzuki cross-coupling reaction of 3,4-dichloropyridin-2-amine with various aryl and heteroaryl boronic acids. The resulting 4-aryl-3-chloropyridin-2-amine derivatives are valuable intermediates in the synthesis of biologically active compounds.

The selective functionalization of polyhalogenated heterocycles is a critical challenge in medicinal chemistry. For this compound, the inherent electronic and steric differences between the two chlorine atoms allow for regioselective cross-coupling. Typically, the Suzuki coupling is expected to occur preferentially at the C4 position, which is analogous to the reactivity observed in similar substrates like 2,4-dichloropyrimidines.[1][2] This preference is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.[1]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (this compound) and an organoboron compound (typically a boronic acid or a boronate ester) in the presence of a base. The catalytic cycle consists of three primary steps:

-

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by the base.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Recommended Reaction Conditions

Based on successful Suzuki couplings of structurally similar dichlorinated heterocycles, the following conditions are recommended for the selective C4-arylation of this compound. Optimization may be required for specific substrates.

| Parameter | Recommended Reagents/Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | A versatile and commonly used catalyst for Suzuki couplings. Other catalysts like PdCl₂(dppf) or Pd(OAc)₂ with a suitable phosphine ligand can also be effective.[3][4] |

| Base | K₂CO₃ or Na₂CO₃ | Aqueous solutions of these bases are typically effective.[1][5] For more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be beneficial.[6][7] |

| Solvent System | Toluene/Ethanol/Water or 1,4-Dioxane/Water | A biphasic solvent system is often employed to dissolve both the organic and inorganic reagents.[5][8] |

| Boronic Acid | Aryl or Heteroaryl Boronic Acid | 1.1 to 1.5 equivalents are typically used. |

| Temperature | 80-100 °C | The reaction temperature may need to be adjusted based on the reactivity of the specific boronic acid and the solvent system used.[1] |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the palladium catalyst. |

Experimental Protocols

General Protocol for the Suzuki Cross-Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (0.03 - 0.05 equivalents)

-

K₂CO₃ (2.0 - 3.0 equivalents)

-

Toluene

-

Ethanol

-

Deionized Water

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask via syringe. The total solvent volume should be sufficient to ensure good stirring (e.g., 10 mL per 1 mmol of the limiting reagent).

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-aryl-3-chloropyridin-2-amine.

Visualizing the Process

Reaction Scheme

Caption: General scheme for the Suzuki cross-coupling reaction.

Experimental Workflow

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure the reaction is performed under a strict inert atmosphere. Use a fresh bottle of catalyst or a different palladium source. |

| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |

| Inefficient base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. | |

| Formation of Side Products | Homocoupling of boronic acid | Ensure proper degassing of the solvent to minimize oxygen. |

| Protodeboronation of boronic acid | Use a less aqueous solvent system or a different base. | |

| Difficulty in Purification | Co-elution of product and triphenylphosphine oxide | Optimize the eluent system for column chromatography. Washing the crude product with a non-polar solvent like ether or hexanes can sometimes help precipitate out the phosphine oxide. |

Safety Precautions

-

Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle with a temperature controller).

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. mdpi.com [mdpi.com]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3,4-Dichloropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) on the 3,4-dichloropyridin-2-amine scaffold is a pivotal transformation in medicinal chemistry, providing a versatile platform for the synthesis of a diverse array of substituted aminopyridines. These products are key building blocks in the development of therapeutic agents, particularly kinase inhibitors, due to their ability to form crucial hydrogen bond interactions within the ATP-binding sites of various kinases.

The pyridine ring, being electron-deficient, is amenable to nucleophilic attack. The presence of two chlorine atoms further activates the ring for SNAr. The regioselectivity of the substitution is a critical aspect of this chemistry. The electron-donating amino group at the C2 position generally directs nucleophilic attack to the C4 position, leading to the selective formation of 4-substituted-3-chloro-2-aminopyridine derivatives. This regiochemical outcome is a cornerstone for the rational design of targeted therapeutics.

This document provides detailed application notes and experimental protocols for the SNAr of this compound with various nucleophiles, including amines, alcohols, and thiols.

Regioselectivity of SNAr on this compound

The inherent electronic properties of the this compound substrate govern the regioselectivity of the SNAr reaction. The amino group at the C2 position is a strong electron-donating group, which increases the electron density at the ortho (C3) and para (C6, which is not substituted with a leaving group) positions. Consequently, the C4 position becomes the most electrophilic and, therefore, the preferred site for nucleophilic attack. The chlorine atom at the C3 position is sterically hindered by the adjacent amino group, further favoring substitution at the C4 position.

Caption: Regioselectivity of SNAr on this compound.

Data Presentation: SNAr Reaction Parameters

The following tables summarize typical reaction conditions and yields for the SNAr of this compound with various classes of nucleophiles.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 120 | 12 | 85 |

| 4-Methoxyaniline | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |

| Morpholine | Et₃N | NMP | 140 | 8 | 95 |

| Piperidine | K₃PO₄ | DMSO | 130 | 10 | 90 |

Table 2: Reaction with Oxygen Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Methoxide | - | Methanol | Reflux | 6 | 88 |

| Phenol | K₂CO₃ | DMF | 110 | 18 | 75 |

| 4-Fluorophenol | Cs₂CO₃ | Dioxane | 100 | 24 | 80 |

Table 3: Reaction with Sulfur Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | K₂CO₃ | DMF | 80 | 4 | 93 |

| Sodium Thiophenoxide | - | Ethanol | Reflux | 3 | 96 |

| 4-Methylthiophenol | NaH | THF | 60 | 5 | 89 |

Experimental Protocols

Protocol 1: General Procedure for SNAr with Amine Nucleophiles (e.g., Aniline)

Caption: Experimental workflow for SNAr with an amine nucleophile.

-

Materials:

-

This compound (1.0 equiv)

-

Aniline (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, aniline, and potassium carbonate.

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-anilino-3-chloro-2-aminopyridine.

-

Protocol 2: General Procedure for SNAr with Oxygen Nucleophiles (e.g., Sodium Methoxide)

-

Materials:

-

This compound (1.0 equiv)

-

Sodium methoxide solution (25 wt% in methanol, 1.5 equiv)

-

Methanol

-

Water

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add the sodium methoxide solution dropwise to the reaction mixture at room temperature.

-

Heat the mixture to reflux and stir for 6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 3-chloro-4-methoxy-2-aminopyridine.

-

Purify the product by recrystallization or column chromatography if necessary.

-

Protocol 3: General Procedure for SNAr with Sulfur Nucleophiles (e.g., Thiophenol)

-

Materials:

-

This compound (1.0 equiv)

-

Thiophenol (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

In a round-bottom flask, combine this compound and potassium carbonate in anhydrous DMF.

-

Add thiophenol to the mixture and heat to 80 °C for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the residue by column chromatography to obtain 3-chloro-4-(phenylthio)-2-aminopyridine.

-

Application in Drug Discovery: Kinase Inhibitor Scaffolds

Substituted 2-aminopyridine derivatives are privileged scaffolds in the design of kinase inhibitors. The 2-amino group and the pyridine nitrogen can act as hydrogen bond donor and acceptor, respectively, to form key interactions with the hinge region of the kinase ATP-binding site. The substituent introduced at the C4 position via SNAr can be further elaborated to occupy other pockets within the active site, thereby enhancing potency and selectivity.

Caption: Role of the 2-aminopyridine scaffold in kinase inhibition.

For instance, the 4-anilino-3-chloro-2-aminopyridine core can be found in inhibitors of various kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are implicated in cancer cell proliferation and angiogenesis. Further functionalization of the aniline ring or the pyridine scaffold can lead to the development of highly potent and selective drug candidates.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and regioselective reaction that provides access to a wide range of valuable 4-substituted-3-chloro-2-aminopyridine derivatives. The protocols outlined in this document offer a reliable foundation for the synthesis of these important intermediates. The application of these scaffolds in the design of kinase inhibitors highlights the significance of this chemistry in modern drug discovery and development. Researchers can leverage these methods to generate novel compounds for biological screening and to advance the development of new therapeutic agents.

Application Notes: Synthesis of Novel CDK2 Inhibitors from a Dichloropyridinamine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a common feature in many human cancers, making it an attractive target for the development of novel anticancer therapeutics. Small molecule inhibitors of CDK2 have shown promise in preclinical studies, and various heterocyclic scaffolds have been explored to achieve potent and selective inhibition. Among these, the aminopyridine core represents a valuable starting point for inhibitor design due to its versatile chemistry and ability to form key interactions within the ATP-binding pocket of kinases. This document outlines the application of 3,4-Dichloropyridin-2-amine as a starting material for the synthesis of a novel class of CDK2 inhibitors. A representative synthetic route, detailed experimental protocols, and methods for biological evaluation are provided.

CDK2 Signaling Pathway

CDK2 activity is tightly regulated by its association with cyclins, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for the transition from G1 to S phase, while the CDK2/Cyclin A complex is active during the S and G2 phases.[1] These complexes phosphorylate a variety of substrates, including the Retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the expression of genes required for DNA replication.

Synthesis of a Representative CDK2 Inhibitor

The synthetic strategy for elaborating this compound into a potent CDK2 inhibitor involves a key palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of various aryl or heteroaryl moieties at one of the chloro-positions, which is a common approach for exploring the structure-activity relationship (SAR) of kinase inhibitors. The remaining chloro-position can then be displaced by a nucleophile to introduce further diversity.

A representative workflow for the synthesis is depicted below.

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-3-chloro-pyridin-2-amine (Suzuki Coupling)

This protocol describes a general procedure for the regioselective Suzuki coupling at the 4-position of this compound.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

SPhos (0.04 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (anhydrous, 10 mL)

-

Water (degassed, 2 mL)

-

Schlenk flask and standard glassware for inert atmosphere reactions

-

Nitrogen or Argon gas

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.

-

In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate and SPhos in 2 mL of anhydrous 1,4-dioxane.

-

Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

-

Add the catalyst premix to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-3-chloro-pyridin-2-amine product.

Protocol 2: CDK2/Cyclin A2 Kinase Assay (ADP-Glo™)

This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of the synthesized compounds against CDK2.[2][3]

Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme

-

CDK substrate peptide (e.g., derived from Histone H1)

-

ATP

-

Synthesized inhibitor compounds and a positive control (e.g., Roscovitine)

-

Kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds and the positive control in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

-

Enzyme and Substrate Preparation: Prepare a master mix containing the CDK2/Cyclin A2 enzyme and substrate peptide in kinase assay buffer.

-

Reaction Initiation: Add the enzyme/substrate master mix to the compound-plated wells.

-

ATP Addition: Prepare an ATP solution in kinase assay buffer at a concentration close to its Km for CDK2. Add the ATP solution to all wells to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ADP Detection:

-

Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-